molecular formula C19H22FN B11335301 1-[(2,5-Dimethylphenyl)methyl]-2-(3-fluorophenyl)pyrrolidine

1-[(2,5-Dimethylphenyl)methyl]-2-(3-fluorophenyl)pyrrolidine

Cat. No.: B11335301
M. Wt: 283.4 g/mol
InChI Key: ONQPMYRYOHQWPO-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)methyl]-2-(3-fluorophenyl)pyrrolidine is a synthetic organic compound characterized by a pyrrolidine ring substituted with a 2,5-dimethylphenylmethyl group and a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethylphenyl)methyl]-2-(3-fluorophenyl)pyrrolidine typically involves the reaction of 2,5-dimethylbenzyl chloride with 3-fluorobenzylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dimethylphenyl)methyl]-2-(3-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Brominated derivatives.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)methyl]-2-(3-fluorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethylphenyl)methyl]-2-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[(2,5-Dimethylphenyl)methyl]pyrrolidine
  • 2-(3-Fluorophenyl)pyrrolidine
  • Pyrrolidine-2,5-dione

Comparison: 1-[(2,5-Dimethylphenyl)methyl]-2-(3-fluorophenyl)pyrrolidine is unique due to the presence of both the 2,5-dimethylphenylmethyl and 3-fluorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain receptors or improved stability under specific conditions .

Properties

Molecular Formula

C19H22FN

Molecular Weight

283.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-(3-fluorophenyl)pyrrolidine

InChI

InChI=1S/C19H22FN/c1-14-8-9-15(2)17(11-14)13-21-10-4-7-19(21)16-5-3-6-18(20)12-16/h3,5-6,8-9,11-12,19H,4,7,10,13H2,1-2H3

InChI Key

ONQPMYRYOHQWPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCCC2C3=CC(=CC=C3)F

Origin of Product

United States

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